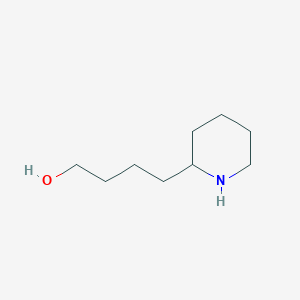
4-(2-ピペリジル)-1-ブタノール
説明
4-(2-Piperidyl)-1-butanol is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Piperidyl)-1-butanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Piperidyl)-1-butanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ピペリジン誘導体の合成
4-(2-ピペリジル)-1-ブタノール: は、さまざまなピペリジン誘導体の合成における前駆体として役立ちます。 これらの誘導体は、製薬業界において非常に重要であり、多くの医薬品の骨格を形成しています 。この化合物の汎用性により、置換ピペリジン、スピロピペリジン、縮合ピペリジン、ピペリジノンなどの新規医薬品の開発に不可欠な化合物を合成することができます。
薬理学的応用
4-(2-ピペリジル)-1-ブタノール が関連するピペリジン部分構造は、20種類以上の薬物クラスに見られます 。その誘導体は、さまざまな生物学的活性を示し、鎮痛薬、抗マラリア薬、抗結核薬、抗糖尿病薬など、潜在的な治療用途の研究が進められています。
植物代謝産物の生合成
植物生化学において、4-(2-ピペリジル)-1-ブタノール は、二次代謝産物の生合成に関与している可能性があります。 例えば、伝統的な薬で使用されており、認知障害の治療に有望なリコポディウムアルカロイドの生成に関与している可能性があります .
酵素反応の操作
この化合物は、天然および非天然分子の生合成における酵素反応を操作するために使用できます。 この操作は、薬物開発において非常に重要であり、研究者が薬理学的に活性な化合物の供給を拡大することを可能にします .
ケミカルバイオロジー研究
4-(2-ピペリジル)-1-ブタノール: は、ケミカルバイオロジーにおける貴重なツールであり、特にタイプIIIポリケチドシンターゼの文脈において、酵素と基質の相互作用を研究するために使用できます。 これらの研究は、複雑な生物学的経路の理解を深め、新規治療薬の発見につながる可能性があります .
カチオン性界面活性剤の開発
この化合物の構造的特徴は、カチオン性界面活性剤の開発に適しています。 これらの界面活性剤は、製薬など、さまざまな業界で応用されており、抗菌剤として使用したり、薬物の送達を強化したりすることができます .
作用機序
Target of Action
It is known that piperidine derivatives, such as 4-(2-piperidyl)-1-butanol, are present in more than twenty classes of pharmaceuticals . They are also found in Lycopodium alkaloids, which are known to have a variety of biological activities .
Mode of Action
Some studies suggest that piperidine derivatives may interact with various proteins and enzymes, leading to changes in cellular processes . For example, certain benzyl-piperidines have been shown to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .
Biochemical Pathways
Biochemical studies have suggested that compounds like 4-(2-Piperidyl)-1-butanol derive from phlegmarine, which arises from the coupling of pelletierine and 4-(2-piperidyl) acetoacetate, both of which originate from L-lysine . This suggests that 4-(2-Piperidyl)-1-butanol may be involved in the biosynthesis of Lycopodium alkaloids .
Pharmacokinetics
It is known that similar compounds, such as methylphenidate, are predominantly and rapidly hydrolyzed in the ester group via the endoplasmic reticulum human carboxylesterase 1 (ces1a1; a serine esterase) to the deesterified pharmacologically inactive metabolite . This suggests that 4-(2-Piperidyl)-1-butanol may have similar ADME properties.
Result of Action
For example, certain benzyl-piperidines have been shown to inhibit the H1N1 influenza virus .
Action Environment
The action of 4-(2-Piperidyl)-1-butanol may be influenced by various environmental factors. For example, the stability of similar compounds, such as methylphenidate and its metabolites, has been shown to be affected by temperature . Therefore, the action, efficacy, and stability of 4-(2-Piperidyl)-1-butanol may also be influenced by environmental conditions such as temperature.
特性
IUPAC Name |
4-piperidin-2-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c11-8-4-2-6-9-5-1-3-7-10-9/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNLSABRWGOHRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















